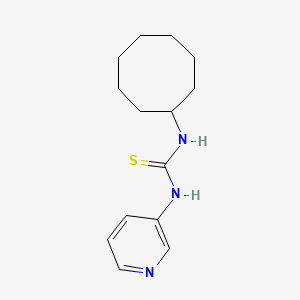

![molecular formula C18H12N2OS B5543955 5-(4-biphenylyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5543955.png)

5-(4-biphenylyl)thieno[2,3-d]pyrimidin-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones, including 5-(4-biphenylyl) derivatives, has been refined over time to enhance efficiency and sustainability. A notable method involves a catalytic four-component reaction utilizing ketones, ethyl cyanoacetate, sulfur, and formamide, offering a green approach with reduced catalyst loading and easy purification (Shi et al., 2018). Another synthesis route employs the aza-Wittig reaction for constructing novel thieno[3′,2′:5,6]pyrido[4,3-d]pyrimidinone derivatives (Liu & He, 2008).

Molecular Structure Analysis

Structural analysis of thieno[2,3-d]pyrimidin-4(3H)-ones reveals a core scaffold conducive to further chemical modifications, enhancing their biological activity. Crystal structure determination of several derivatives underscores the importance of the thienopyrimidinone framework for molecular geometry and supramolecular architectures, as seen in the work by Chen & Liu (2019) who studied tetrahydropyrido derivatives (Chen & Liu, 2019).

Chemical Reactions and Properties

Chemical reactions involving thieno[2,3-d]pyrimidin-4(3H)-ones are diverse, including aza-Wittig reactions, which have been widely applied to synthesize various derivatives. These reactions enable the introduction of different substituents into the thieno[2,3-d]pyrimidin-4(3H)-one scaffold, offering a rich chemical diversity for potential pharmacological exploration (Davoodnia et al., 2008).

Physical Properties Analysis

The physical properties of 5-(4-biphenylyl)thieno[2,3-d]pyrimidin-4(3H)-one derivatives, including solubility, melting points, and crystal structures, are crucial for their application in medicinal chemistry. The crystallographic analysis provides insights into the compound's molecular conformation and intermolecular interactions, which are essential for understanding its reactivity and stability (Liu et al., 2006).

Chemical Properties Analysis

The chemical properties, such as reactivity towards different reagents, stability under various conditions, and the potential for further functionalization, define the utility of thieno[2,3-d]pyrimidin-4(3H)-ones in synthetic and medicinal chemistry. The ability to undergo a wide range of chemical reactions makes them versatile intermediates for the synthesis of complex molecules with potential pharmacological activities (Shestakov et al., 2014).

Scientific Research Applications

Green Synthesis Approach

A study by Shi et al. (2018) introduced a green synthesis method for thieno[2,3-d]pyrimidin-4(3H)-ones, which are crucial pharmacophores. This method involves a catalytic four-component reaction, offering step economy and easy purification, marking a significant advancement in the synthesis of these compounds Shi et al., 2018.

Novel Synthesis Techniques

Liu and He (2008) developed new thieno[3′,2′:5,6]pyrido[4,3-d]pyrimidinone derivatives using an aza-Wittig reaction, showcasing a novel approach to synthesizing these compounds Liu & He, 2008.

Antimicrobial and Anti-inflammatory Properties

Research by Tolba et al. (2018) demonstrated that thieno[2,3-d]pyrimidine derivatives exhibit remarkable antimicrobial and anti-inflammatory activities, making them potential candidates for new therapeutic agents Tolba et al., 2018.

Antifolate Inhibitors for Cancer Therapy

A study by Deng et al. (2009) focused on 6-substituted thieno[2,3-d]pyrimidines as antifolate inhibitors for purine biosynthesis. These compounds showed selectivity for high-affinity folate receptors over other transporters, indicating their potential in cancer therapy Deng et al., 2009.

Antioxidant Activity

Kotaiah et al. (2012) synthesized a series of thieno[2,3-d]pyrimidine derivatives with significant antioxidant activity, highlighting their potential in oxidative stress-related conditions Kotaiah et al., 2012.

properties

IUPAC Name |

5-(4-phenylphenyl)-3H-thieno[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2OS/c21-17-16-15(10-22-18(16)20-11-19-17)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-11H,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMKSLJKUSRSSBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC4=C3C(=O)NC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Phenyl-phenyl)thieno[2,3-d]pyrimidin-4(3H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-ethyl-6-[(3aR*,4R*,7S*,7aS*)-octahydro-2H-4,7-epoxyisoindol-2-ylcarbonyl]-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B5543875.png)

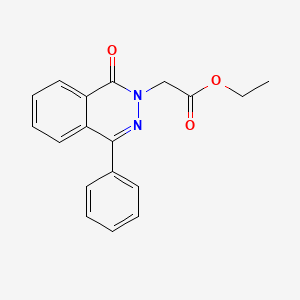

![N-methyl-2-(1-oxo-2(1H)-phthalazinyl)-N-{[3-(4-pyridinyl)-5-isoxazolyl]methyl}acetamide](/img/structure/B5543893.png)

![3-{[4-(3,6-dimethyl-2-pyrazinyl)-1-piperazinyl]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5543899.png)

![3-cyclohexyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)propanamide](/img/structure/B5543909.png)

![2-[4-(2,5-dimethylbenzoyl)-1-piperazinyl]-N-ethyl-6-methyl-4-pyrimidinamine](/img/structure/B5543915.png)

![1-(2,1,3-benzoxadiazol-4-ylmethyl)-8-(2-pyrimidinyl)-1,8-diazaspiro[4.5]decane](/img/structure/B5543926.png)

![(4aS*,7aR*)-N-(2,4-dimethoxyphenyl)-4-methylhexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5543928.png)

![3-chloro-5-ethoxy-4-[(3-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5543929.png)

![2-(4-isopropylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5543939.png)

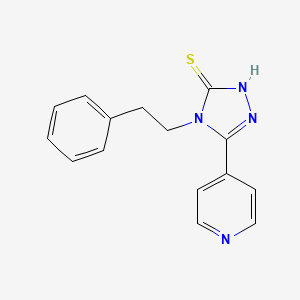

![9-(6-cyclopropylpyrimidin-4-yl)-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5543954.png)

![1-(4-ethyl-2-methyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)ethanone](/img/structure/B5543961.png)